molecular formula C13H14N2O3S B498543 1-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPAN-2-ONE

1-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPAN-2-ONE

Cat. No.: B498543
M. Wt: 278.33g/mol
InChI Key: YFRMIYCRJSHUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPAN-2-ONE is a complex organic compound with a unique structure that includes an oxadiazole ring, a methoxyphenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPAN-2-ONE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with thiosemicarbazide to form the intermediate 4-methoxybenzylthiosemicarbazide. This intermediate is then cyclized using acetic anhydride to form the oxadiazole ring. Finally, the resulting compound is reacted with 2-bromoacetone to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPAN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPAN-2-ONE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetone: Similar structure but lacks the oxadiazole ring and sulfanyl group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring instead of an oxadiazole ring.

    1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Similar structure but contains a hydroxy group instead of a sulfanyl group.

Uniqueness

1-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPAN-2-ONE is unique due to the presence of the oxadiazole ring and the sulfanyl group, which confer specific chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33g/mol

IUPAC Name

1-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C13H14N2O3S/c1-9(16)8-19-13-15-14-12(18-13)7-10-3-5-11(17-2)6-4-10/h3-6H,7-8H2,1-2H3

InChI Key

YFRMIYCRJSHUBM-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN=C(O1)CC2=CC=C(C=C2)OC

Canonical SMILES

CC(=O)CSC1=NN=C(O1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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